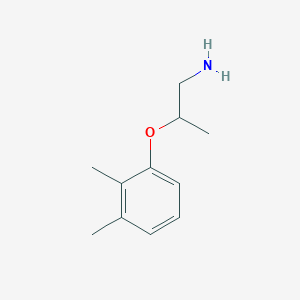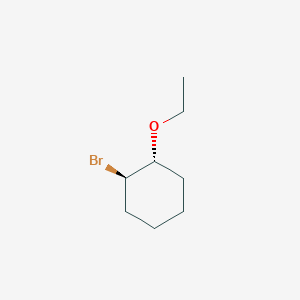![molecular formula C13H9ClN6O B14143231 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 879581-80-3](/img/structure/B14143231.png)
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that contains a tetrazole ring, a pyridine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine Derivative: The tetrazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
科学的研究の応用
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or photonic properties.
Pharmaceuticals: Potential as an active pharmaceutical ingredient (API) in the development of new drugs.
作用機序
The mechanism of action of 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, potentially interacting with biological targets in a similar manner.
類似化合物との比較
Similar Compounds
- 4-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]pyridine-3-carboxamide
- 4-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]pyridine-3-carboxamide
- 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide
Uniqueness
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the specific positioning of the tetrazole ring and the chloro group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological properties compared to similar compounds.
特性
CAS番号 |
879581-80-3 |
|---|---|
分子式 |
C13H9ClN6O |
分子量 |
300.70 g/mol |
IUPAC名 |
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN6O/c14-12-4-5-15-7-11(12)13(21)17-9-2-1-3-10(6-9)20-8-16-18-19-20/h1-8H,(H,17,21) |
InChIキー |
SNNDKSQHONUYFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CN=C3)Cl |
溶解性 |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)



![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)


![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
